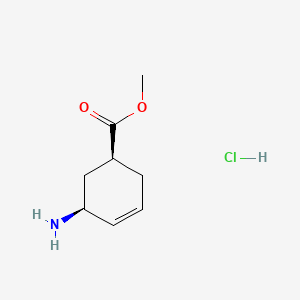
methyl (1S,5S)-5-aminocyclohex-3-ene-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1S,5S)-5-aminocyclohex-3-ene-1-carboxylate hydrochloride is a chemical compound with a unique structure that includes a cyclohexene ring substituted with an amino group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,5S)-5-aminocyclohex-3-ene-1-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cyclopropenes and aminocyclopropanes in a (3 + 2) annulation reaction. This reaction can be catalyzed by photoredox catalysts under blue LED irradiation, yielding good results with a broad range of derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and other scalable technologies to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,5S)-5-aminocyclohex-3-ene-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reag
Biological Activity
Methyl (1S,5S)-5-aminocyclohex-3-ene-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a cyclohexene ring that contains an amino group and a carboxylate ester. The specific stereochemistry of the compound, particularly the (1S,5S) configuration, is crucial for its biological interactions and efficacy.
Molecular Information:
- CAS Number: 2137836-44-1
- Molecular Weight: 191.66 g/mol
- InChI Key: NCRKCWMIKUBESC-ZJLYAJKPSA-N
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits moderate antimicrobial activity. This activity is particularly noteworthy given the presence of a quaternary ammonium moiety within its structure.
Summary of Antimicrobial Studies
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | Moderate inhibition | |
| Pseudomonas aeruginosa | Limited inhibition |
The compound's antimicrobial properties suggest potential applications in treating bacterial infections, but further research is needed to optimize its efficacy and understand its mechanisms of action.
The mechanism by which this compound exerts its biological effects involves interaction with various enzymes and receptors. Preliminary research indicates that it may modulate enzyme activity related to neurotransmitter synthesis and metabolism.
Potential Targets
- Enzymes involved in amino acid metabolism
- Neurotransmitter receptors
Understanding these interactions is vital for elucidating the compound's therapeutic potential and guiding future drug development efforts.
Case Studies
A series of case studies have explored the therapeutic applications of this compound in various contexts:
Case Study 1: Neurotransmitter Regulation
In a study investigating the effects of this compound on neurotransmitter levels in animal models, researchers found that administration resulted in increased levels of serotonin and dopamine, suggesting a role in mood regulation.
Case Study 2: Antimicrobial Efficacy
Another study focused on the compound's efficacy against resistant bacterial strains. Results indicated that it could enhance the effectiveness of conventional antibiotics when used in combination therapy.
Research Findings
The following table summarizes key research findings related to the biological activity of this compound:
| Study Focus | Findings | |
|---|---|---|
| Antimicrobial Activity | Moderate effectiveness against specific bacteria | Potential for use in treating infections |
| Neurotransmitter Effects | Increased serotonin and dopamine levels | Possible application in mood disorders |
| Combination Therapy | Enhanced antibiotic efficacy | Supports further investigation into synergy |
Properties
Molecular Formula |
C8H14ClNO2 |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
methyl (1S,5S)-5-aminocyclohex-3-ene-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h2,4,6-7H,3,5,9H2,1H3;1H/t6-,7+;/m0./s1 |
InChI Key |
NCRKCWMIKUBESC-UOERWJHTSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CC=C[C@H](C1)N.Cl |
Canonical SMILES |
COC(=O)C1CC=CC(C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















